N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide
Description
Properties
Molecular Formula |
C11H11N3O2S2 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]acetamide |
InChI |
InChI=1S/C11H11N3O2S2/c12-9(15)5-13-10(16)6-17-11-14-7-3-1-2-4-8(7)18-11/h1-4H,5-6H2,(H2,12,15)(H,13,16) |
InChI Key |
CUSOKYUZJPDKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide typically involves the reaction of benzo[d]thiazole derivatives with acetamide precursors. A common synthetic route might include:
Formation of Benzo[d]thiazole Derivative: Starting with a suitable precursor, such as 2-aminobenzenethiol, which undergoes cyclization with a carbonyl compound to form the benzo[d]thiazole core.
Thioether Formation: The benzo[d]thiazole derivative is then reacted with a haloacetamide under basic conditions to form the thioether linkage.
Amidation: The final step involves the amidation of the intermediate with an appropriate amine to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s functional groups enable participation in various reactions:
Hydrolysis
-
Amide Hydrolysis : The acetamide group undergoes hydrolysis in acidic or basic conditions to form carboxylic acids or their salts.
-
Thioether Hydrolysis : The thioether bond (S–C) may cleave under strong acidic conditions (e.g., HCl in ethanol) to yield thiols and disulfides.
Nucleophilic Substitution
-
Amino Group Reactivity : The primary amino group (NH₂) can undergo acylation, alkylation, or condensation reactions (e.g., with ketones or aldehydes).
-
Thioether Substitution : The thioether sulfur may react with electrophiles (e.g., alkyl halides) or participate in elimination reactions.
Oxidation/Reduction
-
Oxidation : The thioether sulfur can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Reduction : The amide group may be reduced to amines using reagents like lithium aluminum hydride (LiAlH₄).
Reaction Monitoring
-
TLC : Used to track reaction progress and purity.
-
Spectroscopy :
Reagent-Specific Outcomes
| Reaction Type | Reagents/Conditions | Products/Key Features |
|---|---|---|
| Hydrolysis | HCl (ethanol), NaOH (aqueous) | Carboxylic acid, thiol derivatives |
| Oxidation | H₂O₂, KMnO₄ | Sulfoxide/sulfone derivatives |
| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Alkylated/acylated derivatives |
Comparative Analysis of Functional Group Reactivity
The compound’s reactivity is influenced by its structural motifs:
-
Benzothiazole Core : Enhances stability due to aromaticity but may limit electrophilic substitution.
-
Amide Group : Contributes to hydrogen bonding and reactivity in condensation reactions.
-
Thioether Linkage : Moderately reactive compared to ether or disulfide bonds.
Limitations and Challenges
-
Side Reactions : Hydrolysis of the amide or thioether during synthesis may reduce yield.
-
Regioselectivity : Substitution reactions on the benzothiazole ring may require directed ortho/para control.
References EvitaChem. (2025). N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide. MDPI. (2018). Synthesis, Modeling Study and Antioxidants Activity of New Heterocyclic Scaffolds. EvitaChem. (2025). N-(3-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Their Impact on Bioactivity
Substituents on the Acetamide Nitrogen
- (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a-4p): Replacing the amino-oxoethyl group with a dihydroisoquinoline moiety enhances lipophilicity and MAO-B/BChE inhibition, with reported potent polypharmacological activity .
- N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) : Triazole substituents introduce additional hydrogen-bonding sites, improving antimicrobial and antitumor activities .
Benzothiazole Modifications
- 2-(Benzo[d]thiazol-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide (9a) : A trimethoxyphenyl group enhances tubulin polymerization inhibition, showing antiproliferative effects in cancer cells .
- 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (5g, 5i, 5k, 5o) : Nitro groups at the benzothiazole 6-position improve antitubercular activity (MIC: 0.82–1.04 µM) by targeting DprE1 .
Key Observations:
- Enzyme Inhibition: Compounds with bulkier substituents (e.g., dihydroisoquinoline in 4a-4p) show enhanced MAO-B/BChE inhibition, likely due to improved hydrophobic interactions .
- Antimicrobial Activity : Phthalazine and triazole derivatives (e.g., 2j, 7a–b) exhibit broad-spectrum antimicrobial effects, correlated with their ability to disrupt microbial membranes or enzyme systems .
- Anticancer Activity : Trimethoxyphenyl substituents (e.g., 9a) mimic colchicine’s tubulin-binding motif, enabling antiproliferative activity .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : Nitro and trifluoromethyl groups (e.g., 5g, 20 in ) increase logP values, enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Solubility: The target compound’s amino-oxoethyl group likely improves aqueous solubility compared to morpholino () or cyclohexyl () derivatives .
Biological Activity
N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to an acetamide group, which is essential for its biological efficacy. The presence of the thiazole ring enhances its interaction with biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as a quorum sensing inhibitor against Pseudomonas aeruginosa. In a study evaluating various derivatives, it was found that certain compounds exhibited moderate growth inhibition at concentrations up to 1000 μg/mL. Notably, specific derivatives demonstrated IC50 values of 115.2 μg/mL and 182.2 μg/mL against the LasB quorum sensing system, indicating selective inhibition without affecting bacterial growth directly .
Table 1: Quorum Sensing Inhibition Activity
| Compound | IC50 (μg/mL) | Effect on Growth |
|---|---|---|
| Compound 3 | 115.2 | No effect |
| Compound 6 | 182.2 | No effect |
| Compound 7 | 45.5 | No effect |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . A study assessed various benzothiazole derivatives against several human cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative effects. For instance, compounds derived from the benzo[d]thiazole scaffold showed IC50 values lower than those of standard chemotherapeutics, suggesting potent anticancer activity .
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A-431 | < 10 |
| Compound B | Jurkat | < 15 |
| Compound C | MCF-7 | < 20 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties . It has been identified as a potential COX-2 inhibitor, which is crucial for reducing inflammation and pain. Molecular docking studies indicated favorable binding interactions with the COX-2 enzyme, supporting its role as an anti-inflammatory agent .
Case Studies and Research Findings
- Quorum Sensing Inhibition : A study conducted on a series of benzo[d]thiazole derivatives found that specific compounds could inhibit quorum sensing in Pseudomonas aeruginosa, leading to reduced biofilm formation and virulence factor production .
- Anticancer Screening : Another investigation revealed that several synthesized derivatives displayed potent antiproliferative activity against cancer cell lines such as A-431 and Jurkat, with mechanisms involving apoptosis induction being proposed .
- COX-2 Inhibition : Research on the anti-inflammatory effects demonstrated that certain derivatives could effectively inhibit COX-2 activity in vitro, showcasing their potential in treating inflammatory conditions .
Q & A
Q. What are the common synthetic routes for N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide and its derivatives?
The compound is typically synthesized via acetylation of 2-aminobenzothiazole derivatives. A notable method uses acetic acid as an acetylating agent with triethyl orthoformate and sodium azide under reflux, avoiding moisture-sensitive reagents like acetyl chloride . For example, N-(benzo[d]thiazol-2-yl)acetamide derivatives are prepared by reacting 2-aminobenzothiazole with acetic acid, yielding products confirmed via H-NMR and HRMS . Alternative routes involve coupling reactions with chloroethyl piperidine or morpholine derivatives to introduce structural diversity .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- H-NMR : Distinct peaks for acetamide protons (e.g., δ 2.19–2.25 ppm for CH) and aromatic protons (δ 7.29–8.26 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 193.0 [M+H] for N-(benzo[d]thiazol-2-yl)acetamide) .
- X-ray crystallography : Resolves bond angles and torsional twists (e.g., 79.7° between dichlorophenyl and thiazol rings) .
Q. What in vitro biological assays are used to evaluate its antifungal activity?
Antifungal activity is tested via disc diffusion assays against strains like C. albicans and A. flavus. Compound S30A1 (a derivative) showed significant inhibition zones (Table I), with results compared to miconazole as a standard . Activity is concentration-dependent, with MIC values determined for dose-response analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Optimization strategies include:
- Solvent selection : Dichloromethane or methanol-acetone mixtures enhance intermediate stability .
- Catalysts : Triethylamine improves acetylation efficiency by neutralizing HCl byproducts .
- Temperature control : Reflux conditions (e.g., 100°C for 8–10 hours) ensure complete conversion . Yield improvements (up to 84%) are achieved by adjusting stoichiometry and avoiding hygroscopic reagents .
Q. What computational strategies are employed to design derivatives with enhanced bioactivity?
- Pharmacophore modeling : Identifies critical features (e.g., nitro groups, thioether linkages) for DprE1 enzyme inhibition in antitubercular derivatives .
- Molecular docking : Predicts binding interactions with fungal CYP51 or mycobacterial DprE1 (e.g., glide scores > -8.0 kcal/mol) .
- QSAR studies : Correlates substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Q. How do structural modifications impact the compound's biological efficacy and selectivity?
- Benzothiazole substituents : Nitro groups at position 6 enhance antitubercular activity (MIC: 0.82–1.04 μM) by improving target binding .
- Acetamide side chains : Piperazine or morpholine moieties increase anti-inflammatory activity (IC: 11.84 μM) via COX-2 inhibition .
- Thioether linkages : Critical for antifungal activity, as removal reduces potency against A. flavus by 70% .
Q. How can researchers address contradictions in biological activity data across studies?
Discrepancies arise from assay variability (e.g., fungal strain susceptibility, inoculum size). Standardized protocols (CLSI guidelines) and comparative controls (e.g., miconazole for antifungal assays) mitigate inconsistencies . For example, compound S30 showed higher activity against C. albicans than P. notatum, highlighting strain-specific effects .
Q. What are the challenges in characterizing novel derivatives of this compound?
- Intermediate instability : Acetylated intermediates may degrade under acidic conditions, requiring anhydrous synthesis .
- Spectral overlap : Aromatic proton signals in H-NMR require high-resolution analysis (400+ MHz) to distinguish substituent effects .
- Crystallization difficulties : Slow evaporation in methanol-acetone (1:1) is needed for X-ray-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
